
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile
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Overview
Description
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C18H13N and a molecular weight of 243.3 g/mol . It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a naphthalene and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with benzene under specific conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in a Friedel-Crafts alkylation reaction . The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but with the naphthalene group attached at a different position.
2-Naphthylacetonitrile: A simpler compound with only a naphthalene group attached to the acetonitrile.
Uniqueness
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Biological Activity
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile, also referred to as 2-naphthyl-2-(phenyl)acetonitrile, is an organic compound notable for its complex structure, which includes a naphthalene moiety and a phenyl group attached to an acetonitrile functional group. Its molecular formula is C_{19}H_{15}N, with a molecular weight of approximately 249.31 g/mol. The unique arrangement of aromatic rings in this compound contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound may possess properties that inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary assays.
The mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, possibly involving:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways associated with inflammation and immune responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Naphthylaniline | Aromatic amine | Exhibits different reactivity due to amino group. |
3-(Naphthalen-2-yl)-3-oxopropanenitrile | Ketone derivative | Shows significant cytotoxicity against cancer cells. |
1-Naphthalenecarboxylic acid | Carboxylic acid | Known for its solubility and reactivity in esterification. |
Naphthalenesulfonic acid | Sulfonic acid | Utilized in dye manufacturing and as a surfactant. |
4-Aminonaphthalene | Amino derivative | Important for dye synthesis; different biological activity profile. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further research into its use as an anticancer agent .
- Antimicrobial Testing : In vitro tests revealed that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations. This suggests potential applications in developing new antimicrobial agents .
- Mechanistic Studies : Research indicated that the compound may inhibit specific kinases involved in cancer progression, leading to decreased cell viability and proliferation rates in treated cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile, and how can reaction conditions be optimized?
The palladium-catalyzed benzylic substitution using TMSCN (trimethylsilyl cyanide) is a robust route. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or similar Pd(0) complexes.
- Solvent : Anhydrous toluene or THF under nitrogen.
- Temperature : 80–100°C for 12–24 hours.
- Purification : Sequential silica gel chromatography (hexane/ethyl acetate, 20:1) and gel permeation chromatography (GPC) with ethyl acetate . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl precursor to TMSCN) and exclusion of moisture.
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Aromatic proton signals (δ 7.83–7.52 ppm) and the benzylic proton (δ 5.36 ppm, singlet).
- ¹³C NMR : Nitrile carbon at δ 118.9 ppm and aromatic carbons (δ 126–139 ppm).
Q. How can researchers mitigate common side reactions during the synthesis of this compound?
- Hydrolysis of Nitrile : Use anhydrous solvents and inert atmospheres.
- Byproduct Formation : Monitor reaction progress via TLC and optimize catalyst loading (5–10 mol% Pd).
- Regioselectivity Issues : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to direct substitution .
Advanced Research Questions
Q. What mechanistic insights explain the role of palladium catalysts in the benzylic substitution of this compound?
The Pd(0) catalyst facilitates oxidative addition at the benzylic C–X (X = Br, I) bond, forming a Pd(II) intermediate. TMSCN acts as a cyanide source via transmetallation, followed by reductive elimination to yield the nitrile product. Computational studies suggest that electron-deficient aryl groups accelerate the reaction by stabilizing the Pd intermediate .
Q. How do substituents on the naphthalene ring influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance electrophilicity, improving reactivity in nucleophilic substitutions.
- Electron-Donating Groups (e.g., OMe) : Reduce reactivity but stabilize intermediates for applications in push-pull systems (e.g., organic electronics) .
- Steric Effects : Bulky substituents at the 1-position of naphthalene hinder Pd coordination, requiring larger ligand frameworks .
Q. What strategies resolve contradictions in reported yields for this compound derivatives?
Discrepancies often arise from:
- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts; use rigorous degassing.
- Purification Artifacts : GPC or recrystallization (ethyl acetate/hexane) improves purity over standard column chromatography .
- Substrate Impurities : Pre-purify starting materials via flash chromatography or sublimation.
Q. How can this compound be functionalized for applications in organic electronics?
- Nitrile to Amide Conversion : React with hydroxylamine to form amidoximes, which act as ligands in coordination polymers .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to install π-conjugated moieties for OLEDs .
Q. Methodological Considerations
Q. What experimental design principles apply when studying the biological interactions of this compound derivatives?
- In Silico Screening : Use docking simulations to predict binding to targets like cytochrome P450 or kinase enzymes.
- In Vitro Assays : Measure IC₅₀ values in cell lines (e.g., HepG2) using MTT assays.
- Metabolic Stability : Assess hepatic microsomal half-life (t₁/₂) to guide pharmacokinetic optimization .
Q. How do researchers validate the stability of this compound under physiological conditions?
Properties
Molecular Formula |
C18H13N |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13N/c19-12-11-15-6-3-4-8-18(15)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |
InChI Key |
CPOMTYFTAXTPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC#N |
Origin of Product |
United States |
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